molecular formula C25H24N2O3 B590111 [4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-73-2

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B590111
CAS No.: 1427325-73-2
M. Wt: 400.5 g/mol
InChI Key: BZFDQRQHYLPNHW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

JWH 200 4-hydroxyindole metabolite can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

JWH 200 4-hydroxyindole metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and identification of JWH 200 metabolites in biological samples. This is particularly important in forensic toxicology for the analysis of synthetic cannabinoid use . Additionally, it may be used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of JWH 200 4-hydroxyindole metabolite is related to its parent compound, JWH 200. JWH 200 acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This interaction leads to the activation of the receptor and subsequent modulation of various signaling pathways involved in pain perception, mood regulation, and other physiological processes . The specific molecular targets and pathways involved in the action of the 4-hydroxyindole metabolite are not well-characterized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 200 4-hydroxyindole metabolite is unique in its specific hydroxylation pattern, which distinguishes it from other metabolites of JWH 200 and related compounds. This unique structure may influence its pharmacokinetics and metabolic pathways .

Properties

IUPAC Name

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFDQRQHYLPNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017859
Record name JWH-200 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-73-2
Record name JWH-200 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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